Regioisomeric Chlorine Positioning: Predicted Impact on Target Binding
Direct quantitative comparator data for this compound against its 4-chlorobenzyl regioisomer (1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine) are not available in the permitted primary literature. However, class-level SAR for pyrazolo[3,4-d]pyrimidine EGFR inhibitors demonstrates that the location of halogen substituents on the N-1 benzyl ring is a key driver of potency. For example, in a related series, compound 16 with a substituted 4-imidazole ring achieved an EGFR IC50 of 0.034 μM, while compound 15, differing in its core substitution, had an IC50 of 0.135 μM [1]. This nearly 4-fold difference illustrates the sensitivity of the target to structural modifications and provides a class-level inference that the 2-chloro versus 4-chloro regioisomers will not be functionally interchangeable.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Related pyrazolo[3,4-d]pyrimidine analog (Compound 15): EGFR IC50 = 0.135 μM; Compound 16: EGFR IC50 = 0.034 μM |
| Quantified Difference | Not calculable for target compound; a 3.97-fold difference is observed between two related analogs. |
| Conditions | Enzymatic assay against EGFR tyrosine kinase [1] |
Why This Matters
This data underscores that regioisomeric analogs cannot be assumed to have equivalent activity, a critical consideration for procurement when target-specific potency is required.
- [1] Gaber, A. A., Sobhy, M., Turky, A., Abdulwahab, H. G., & Al-Karmalawy, A. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1995–2015. View Source
